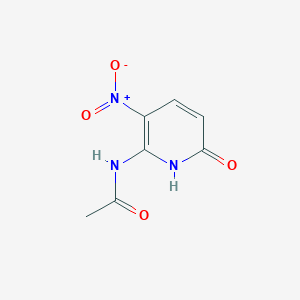

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

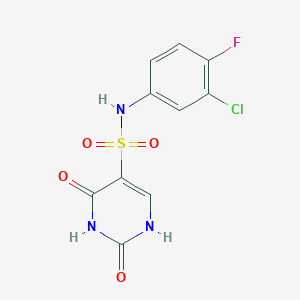

“N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” is an organic compound . It is a derivative of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 197.15 . The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water .Applications De Recherche Scientifique

Non-Linear Optical Materials

One application of compounds structurally related to N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is in the development of organic non-linear optical materials. These materials are crucial for their potential applications in photonics, including optical data storage, signal processing, and telecommunications. For instance, 3-Nitroacetanilide, a compound with some structural similarities, demonstrates properties valuable for non-linear optical applications due to its crystalline nature and the presence of nitro groups which contribute to its non-linear optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Inhibitors of Nitric Oxide Synthase

Another significant area of application is in the development of selective inhibitors for nitric oxide synthase (NOS), particularly inducible NOS (iNOS). Compounds like 1400W, which structurally resemble this compound, have been shown to be potent and selective inhibitors of iNOS. Such inhibitors have therapeutic potential in treating conditions where excessive nitric oxide production is detrimental, such as inflammatory diseases and certain types of cancer (Garvey et al., 1997).

Protein Nitrosylation

Research into the nitrosylation of proteins, a modification affecting protein function and activity, has highlighted the role of nitric oxide and its derivatives. Understanding the mechanisms of protein nitrosylation can lead to novel approaches in targeting specific proteins for therapeutic interventions. The study of how nitric oxide-related compounds interact with proteins is crucial in this context (Nedospasov et al., 2000).

Chemical Synthesis and Catalysis

Compounds containing the acetamide group, similar to this compound, are studied for their roles in chemical synthesis and catalysis. For example, research on the distribution of the acetamide group in partially deacetylated chitins explores their potential applications in producing chitin-derived materials with specific properties (Sashiwa et al., 1991).

Antioxidant Properties

The antioxidant activity of nitroxide compounds, which share functional groups with this compound, is another area of interest. These compounds are studied for their potential in mitigating oxidative stress within biological systems, with applications ranging from neuroprotection to cancer treatment (Dikalov et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPEMDJIZOMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)

![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)

![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)